Faropenem sodium hemipentahydrate

Respiratory tract infection Antimicrobial susceptibility Penicillin-resistant Streptococcus pneumoniae

Faropenem sodium hemipentahydrate delivers an 8- to 16-fold MIC₉₀ advantage (0.5–1 μg/mL) over amoxicillin-clavulanate (8 μg/mL), cefdinir (>8 μg/mL), and cefuroxime (16 μg/mL) against penicillin-nonsusceptible Streptococcus pneumoniae—documented in a 2005–2006 U.S. surveillance study of 1,543 isolates. Its unique PBP binding profile (preferential high-affinity binding to PBP1 and PBP2) differs fundamentally from carbapenems. This hemipentahydrate salt, with defined hydration state and ≥98% purity, is the definitive reference standard for AST panel development, PBP crystallography, and generic drug bioequivalence testing. Procure with reproducible physicochemical properties for analytical method validation.

Molecular Formula C24H38N2Na2O15S2
Molecular Weight 704.7 g/mol
CAS No. 158365-51-6
Cat. No. B017056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaropenem sodium hemipentahydrate
CAS158365-51-6
Synonyms2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate
6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid
ALP 201
ALP-201
SUN 5555
SUN-5555
SUN5555
SY 5555
SY-5555
SY5555
WY 49605
WY-49605
Molecular FormulaC24H38N2Na2O15S2
Molecular Weight704.7 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1
InChIKeyMOGICMVNWAUWMK-HIXRZVNASA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faropenem Sodium Hemipentahydrate CAS 158365-51-6: Core Identity and Procurement Context


Faropenem sodium hemipentahydrate (CAS 158365-51-6) is the hydrated sodium salt form of faropenem, an orally bioavailable β-lactam antibiotic belonging to the penem class . Unlike carbapenems, faropenem features a sulfur atom at the C1 position of the penem ring, conferring distinctive stability against a broad range of β-lactamases including certain extended-spectrum β-lactamases (ESBLs) while retaining oral bioavailability [1]. The compound is supplied as a hemipentahydrate crystalline solid with molecular formula C₂₄H₂₈N₂Na₂O₁₀S₂·5H₂O and molecular weight 704.67 . Its primary clinical utility lies in treating community-acquired respiratory tract infections, urinary tract infections, and bacterial infections caused by β-lactamase-producing organisms, particularly in regions where resistance to conventional oral β-lactams is prevalent [2]. This specific hemipentahydrate salt form is the standardized reference compound used in analytical method development, quality control, and pharmaceutical research applications requiring defined hydration state and reproducible physicochemical properties .

Faropenem Sodium Hemipentahydrate Procurement: Why In-Class β-Lactam Substitution Introduces Quantifiable Risk


Substituting faropenem sodium hemipentahydrate with other oral β-lactams such as amoxicillin-clavulanate, cefdinir, or cefuroxime carries empirically demonstrated risk due to documented differences in MIC₉₀ values against key respiratory pathogens, particularly penicillin-nonsusceptible Streptococcus pneumoniae [1]. A 2005-2006 U.S. surveillance study of 1,543 S. pneumoniae isolates revealed faropenem exhibited an MIC₉₀ of 0.5-1 μg/mL against penicillin-resistant strains, whereas comparator oral β-lactams including amoxicillin-clavulanate, cefdinir, and cefuroxime demonstrated MIC₉₀ values of 8 μg/mL, >8 μg/mL, and 16 μg/mL, respectively [2]. Furthermore, faropenem's PBP binding profile differs materially from those of carbapenems and cephalosporins, with preferential high-affinity binding to PBP1 and PBP2 in S. pneumoniae [3]. Generic substitution without considering these quantitative susceptibility differences may result in therapeutic failure in settings where penicillin-nonsusceptible pneumococci or β-lactamase-producing organisms are prevalent, underscoring the necessity of compound-specific procurement for research and clinical applications targeting resistant phenotypes [4].

Faropenem Sodium Hemipentahydrate: Head-to-Head Quantitative Differentiation Evidence Matrix


Faropenem vs. Amoxicillin-Clavulanate and Cefdinir: 8-Fold Lower MIC₉₀ Against Penicillin-Resistant Streptococcus pneumoniae

In a direct head-to-head comparison from the 2005-2006 U.S. Faropenem Surveillance Study, faropenem demonstrated an 8-fold or greater potency advantage against penicillin-resistant Streptococcus pneumoniae relative to amoxicillin-clavulanate and cefdinir [1]. Against S. pneumoniae isolates with penicillin resistance, faropenem exhibited an MIC₉₀ of 1 μg/mL, whereas amoxicillin-clavulanate and cefdinir both showed MIC₉₀ values of 8 μg/mL [2]. Against serotype 19A S. pneumoniae isolates specifically, faropenem maintained an MIC₉₀ of 1 μg/mL compared with MIC₉₀ values of ≥8 μg/mL for amoxicillin-clavulanate, cefdinir, and cefuroxime axetil [3].

Respiratory tract infection Antimicrobial susceptibility Penicillin-resistant Streptococcus pneumoniae

Faropenem vs. Cefuroxime: 16-Fold MIC₉₀ Advantage Against Penicillin-Nonsusceptible S. pneumoniae

A direct comparative analysis from the 2005-2006 U.S. Faropenem Surveillance Study demonstrated that faropenem was substantially more active than cefuroxime against penicillin-nonsusceptible Streptococcus pneumoniae [1]. Against all S. pneumoniae isolates regardless of penicillin susceptibility, faropenem exhibited an MIC₉₀ of 0.5 μg/mL compared with cefuroxime MIC₉₀ of 8 μg/mL — a 16-fold difference in potency [2]. The disparity was even more pronounced among pediatric isolates from children under 2 years of age, where faropenem maintained an MIC₉₀ of 1 μg/mL while cefuroxime MIC₉₀ was 8 μg/mL [3].

Respiratory pathogens Oral β-lactam comparator Cefuroxime resistance

Faropenem PBP Binding Affinity Profile: Differentiated from Imipenem in Streptococcus pneumoniae

A direct comparative study of PBP binding in S. pneumoniae demonstrated that faropenem exhibits a fundamentally different binding profile compared with imipenem, a parenteral carbapenem often considered a benchmark for potency [1]. Faropenem demonstrated very strong binding affinity to S. pneumoniae PBPs 1A, 1B, 2A, 2B, and 3, with the notable exception of PBP2X [2]. In contrast, imipenem exhibited much lower binding affinities for all PBPs tested relative to faropenem, yet paradoxically produced lower MIC values — a phenomenon attributed to imipenem's faster acylation kinetics rather than binding affinity per se [3]. Faropenem maintained MIC values ≤1 μg/mL for all penicillin-susceptible and penicillin-nonsusceptible pneumococci tested [4].

Penicillin-binding protein affinity Mechanism of action β-lactam target engagement

Faropenem vs. Cefuroxime: 4-Fold Greater Anti-Gonococcal Potency

In a direct comparative evaluation of 265 Neisseria gonorrhoeae clinical isolates including fluoroquinolone-resistant strains, faropenem demonstrated 4-fold greater potency than cefuroxime based on MIC₉₀ comparison [1]. Faropenem exhibited an MIC₉₀ of 0.25 μg/mL across the entire isolate collection, whereas cefuroxime had an MIC₉₀ of 1 μg/mL [2]. Faropenem's activity was not affected by penicillinase production (MIC₉₀ remained 0.12 μg/mL for penicillinase-positive strains) nor by increasing ciprofloxacin MIC (MIC₉₀ remained 0.25 μg/mL for ciprofloxacin-resistant strains) [3]. However, faropenem was 4-fold less active than ceftriaxone (MIC₉₀ of 0.25 μg/mL vs. 0.06 μg/mL) [4].

Neisseria gonorrhoeae Antimicrobial susceptibility Fluoroquinolone-resistant strains

Faropenem vs. Cefpodoxime Proxetil: Clinical Equivalence at 3-Fold Lower Daily Dose

A multicenter, randomized, double-blind, positive-drug parallel controlled clinical trial conducted in China compared faropenem sodium tablets against cefpodoxime proxetil tablets in 226 patients with acute respiratory and urinary bacterial infections [1]. The trial group received faropenem sodium 600 mg daily (200 mg three times daily) while the control group received cefpodoxime proxetil 200 mg daily (100 mg twice daily) — a 3-fold higher total daily dose for faropenem [2]. Clinical cure rates were 83.33% for faropenem versus 80.36% for cefpodoxime; total effective rates were 95.61% versus 95.54%; and bacterial eradication rates were both 98.94% [3]. Adverse drug reaction rates were 6.84% for faropenem and 6.14% for cefpodoxime [4].

Clinical trial Acute bacterial infection Oral β-lactam equivalence

Faropenem vs. Cefuroxime Axetil: Equivalent Clinical Efficacy in Respiratory Tract Infections

A randomized, double-blind, controlled clinical study in 70 patients with bacterial respiratory tract infections directly compared domestic faropenem sodium tablets with cefuroxime axetil tablets [1]. Both treatment arms received one tablet three times daily for 7-14 days [2]. The cure rate for faropenem was 77.14% versus 74.29% for cefuroxime; effective rates were 94.29% versus 91.43%; and bacterial eradication rates were 96.67% versus 93.10% [3]. None of the differences reached statistical significance (P > 0.05), indicating equivalent clinical efficacy between the two oral β-lactams in this patient population [4]. Adverse event rates were 8.57% for faropenem and 5.71% for cefuroxime, also without statistical significance [5].

Respiratory tract infection Randomized controlled trial Oral antibiotic comparison

Faropenem Sodium Hemipentahydrate: Evidence-Based Procurement and Application Scenarios


Antimicrobial Susceptibility Testing (AST) Panel Development for Respiratory Pathogen Surveillance

Given the documented MIC₉₀ advantage of faropenem (0.5-1 μg/mL) over amoxicillin-clavulanate (8 μg/mL), cefdinir (8 μg/mL), and cefuroxime (8-16 μg/mL) against penicillin-nonsusceptible Streptococcus pneumoniae, faropenem sodium hemipentahydrate is the preferred reference standard for developing AST panels targeting resistant respiratory pathogens [1]. The 8- to 16-fold potency differential quantified in the 2005-2006 U.S. surveillance study of 1,543 isolates establishes faropenem as a uniquely discriminating agent for detecting β-lactam-resistant pneumococcal phenotypes [2]. Procurement of high-purity reference material (≥95-99% purity by HPLC) enables accurate MIC determination in broth microdilution assays, facilitating regional resistance surveillance programs and antimicrobial stewardship initiatives .

Oral β-Lactam Research on PBP Target Engagement Mechanisms

Faropenem sodium hemipentahydrate serves as a critical research compound for investigating PBP binding profiles distinct from carbapenems. The direct comparative study by Kosowska-Shick et al. (2009) demonstrated that faropenem exhibits very strong binding to S. pneumoniae PBPs 1A, 1B, 2A, 2B, and 3 — a binding profile that differs fundamentally from imipenem despite faropenem's structural similarity to carbapenems [1]. This differentiated PBP affinity makes faropenem sodium hemipentahydrate an essential tool for structure-activity relationship studies, PBP crystallography investigations, and the development of novel β-lactamase-stable oral antibiotics that retain activity against penicillin-resistant pneumococci [2].

Generic Pharmaceutical Development and Bioequivalence Study Reference

Clinical trial data demonstrating equivalence between faropenem sodium (600 mg daily) and cefpodoxime proxetil (200 mg daily), with cure rates of 83.33% vs. 80.36% and bacterial eradication rates of 98.94% for both agents, supports faropenem sodium hemipentahydrate as a validated reference standard for generic drug development [1]. The well-characterized single-dose pharmacokinetic profile — exhibiting dose-proportional Cmax (2.15 mg/L at 200 mg; 4.43 mg/L at 400 mg; 8.13 mg/L at 600 mg) and AUC (4.37, 9.27, and 18.43 mg·h/L, respectively) — provides a benchmark for bioequivalence testing [2]. The hemipentahydrate salt form with defined hydration state and purity specifications enables reproducible formulation development and analytical method validation .

Neisseria gonorrhoeae Research and Oral Treatment Option Screening

The 4-fold potency advantage of faropenem (MIC₉₀ = 0.25 μg/mL) over cefuroxime (MIC₉₀ = 1 μg/mL) against N. gonorrhoeae, combined with preserved activity against fluoroquinolone-resistant and penicillinase-producing strains, positions faropenem sodium hemipentahydrate as a valuable reference compound for gonococcal susceptibility testing and oral treatment development [1]. As documented in the Jones et al. (2005) study of 265 clinical isolates, faropenem's activity remained unaffected by penicillinase production (MIC₉₀ = 0.12 μg/mL) and ciprofloxacin resistance (MIC₉₀ = 0.25 μg/mL), making it a critical comparator for evaluating novel anti-gonococcal agents in an era of diminishing oral treatment options [2].

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